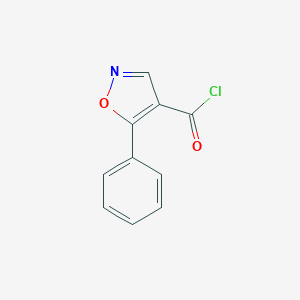

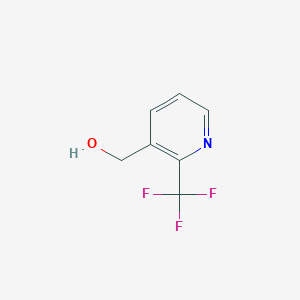

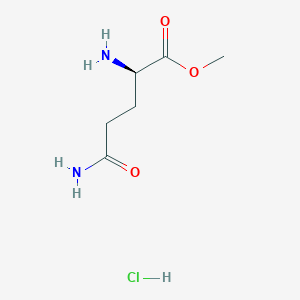

(2-(Trifluoromethyl)pyridin-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridinyl methanol compounds involves the use of pyridin-2-yl ethanol as a protecting group for carboxylic acids, which can be selectively removed after polymerization. The monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized using controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization .

Molecular Structure Analysis

The molecular structure of a related compound, tris(pyridin-2-yl)methanol, was studied at different temperatures. The ligands in the complex were found to be bidentate, with the palladium atom at the center of symmetry. The coordinated pyridine groups form dihedral angles with the coordination plane, and the nitrate ions interact weakly with the hydroxyl group .

Chemical Reactions Analysis

In the case of bis(pyridin-2-yl)methanolato nickel(II) complexes, the pyridin-2-yl methanol ligand coordinates to the nickel atom via its pyridyl nitrogen atom and methanol oxygen atom, forming a five-membered chelate ring. The methanol hydroxy group forms a strong hydrogen bond with the second oxygen atom of the trifluoroacetate ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(2-(Trifluoromethyl)pyridin-3-yl)methanol” can be inferred from related compounds. For instance, the solvent-dependent polymorphism of a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, indicates that the crystalline form and melting point can vary based on the solvent used during the crystallization process . This suggests that “(2-(Trifluoromethyl)pyridin-3-yl)methanol” may also exhibit solvent-dependent properties.

Wissenschaftliche Forschungsanwendungen

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a critical marker in assessing the condition of solid insulation in power transformers, where its presence in transformer oil serves as an indicator of cellulosic insulation degradation. This application leverages methanol's stability across different temperatures, aiding in monitoring the health and performance of power transformers. The discovery stems from observations during laboratory thermal ageing tests and has been corroborated by field measurements, highlighting methanol's role in evaluating transformer insulation integrity and its potential for routine utility use (Jalbert et al., 2019).

Methanol in Hydrogen Production

Methanol serves as a valuable hydrogen carrier, facilitating high purity hydrogen production crucial for a hydrogen-based economy. The review of methanol steam reforming, partial oxidation, and other conversion methods reveals advancements in catalyst development and reactor technologies. These innovations underscore methanol's utility in generating hydrogen, a clean energy source, while also pointing towards the development of more efficient and sustainable hydrogen production pathways (García et al., 2021).

Methanol in Direct Methanol Fuel Cells (DMFCs)

Methanol's potential as a fuel for Direct Methanol Fuel Cells (DMFCs) is explored through studies on methanol crossover and its mitigation. These cells, appealing for various applications, face challenges such as methanol crossover, which significantly impacts their efficiency and output. Research efforts aim to develop methanol-impermeable polymer electrolytes, addressing one of the major limitations in DMFC technology and enhancing their viability as an alternative energy source (Heinzel & Barragán, 1999).

Methanol as an Oxygenated Fuel for Internal Combustion Engines

Exploring methanol's role as an oxygenated fuel, studies have focused on blending methanol with diesel, biodiesel, and ethanol to improve engine performance and emission profiles. Methanol's inclusion in fuel blends has shown potential in reducing emissions and enhancing combustion efficiency, making it a promising candidate for mitigating environmental impact and optimizing engine performance in a sustainable manner (Pandey, 2022).

Methanol in Fuel Cell Applications

Research on Zeolite Modified Electrodes (ZMEs) for Direct Alcohol Fuel Cells (DAFCs) emphasizes methanol's significance in producing clean energy through electro-oxidation processes. The integration of zeolites as supports for metal catalysts in DAFCs enhances the efficiency of methanol oxidation, offering a pathway to address challenges like metal cost and surface poisoning. This approach underscores the potential of methanol and ZMEs in advancing fuel cell technology for addressing the global energy crisis (Daas & Ghosh, 2016).

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDXBKVSCIWSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563707 | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)pyridin-3-yl)methanol | |

CAS RN |

131747-57-4 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)